REACTION_CXSMILES
|
COC[O:4][C:5]1[CH:6]=C[CH:8]=[C:9]2[C:13]=1C(=O)OC2.C[Mg]Br.[CH2:18]([O:20][CH2:21][CH3:22])[CH3:19].[Cl-].[NH4+].S(=O)(=O)(O)O.[C:30]1(C)C=CC(S(O)(=O)=O)=CC=1>C1COCC1.C(#N)C.CO.C(OCC)(=O)C>[CH3:19][C:18]1([CH3:30])[C:6]2[C:5]([OH:4])=[CH:13][CH:9]=[CH:8][C:22]=2[CH2:21][O:20]1 |f:3.4|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
COCOC=1C=CC=C2COC(C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCOC=1C=CC=C2COC(C12)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
the obtained mixture stirred for 30 minutes at −70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
WASH
|
Details
|
washed with an aqueous saturated solution of ammonium chloride (50 mL), brine (50 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil that
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated to 60° C.
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ethyl acetate (30 mL)
|
Type
|
WASH
|
Details
|
washed twice with an aqueous saturated solution of sodium bicarbonate (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with an aqueous diluted solution of hydrochloric acid, dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC=2C=CC=C(C12)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 mg | |
YIELD: CALCULATEDPERCENTYIELD | 220.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |